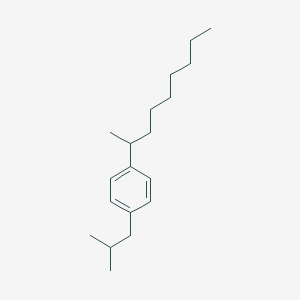![molecular formula C8H6ClIN2O2 B14370513 2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine CAS No. 92460-37-2](/img/structure/B14370513.png)
2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, iodine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxypyrimidine and 3-iodoprop-2-yn-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 3-iodoprop-2-yn-1-ol is reacted with 2-chloro-4-methoxypyrimidine in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures for handling hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and copper iodide (CuI) are typically used in Sonogashira coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Sonogashira coupling would result in a new alkyne-linked compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for creating novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition or as a probe in molecular biology.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine and alkyne groups can facilitate interactions with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is also an iodinated alkyne but differs in its functional groups and applications.
2-Chloro-4-methoxypyrimidine: This is a simpler analog without the iodoprop-2-yn-1-yl group.
Uniqueness
2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of both an iodine atom and an alkyne group allows for versatile chemical modifications and interactions.
Propiedades
Número CAS |
92460-37-2 |
|---|---|
Fórmula molecular |
C8H6ClIN2O2 |
Peso molecular |
324.50 g/mol |
Nombre IUPAC |
2-chloro-5-(3-iodoprop-2-ynoxy)-4-methoxypyrimidine |
InChI |
InChI=1S/C8H6ClIN2O2/c1-13-7-6(14-4-2-3-10)5-11-8(9)12-7/h5H,4H2,1H3 |
Clave InChI |
HTXQARCMSNFHBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1OCC#CI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)

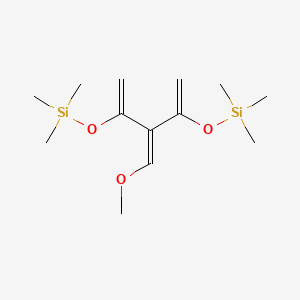
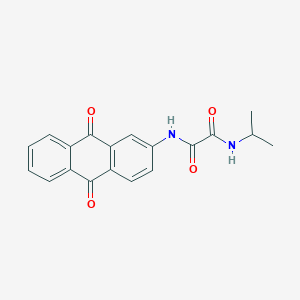
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

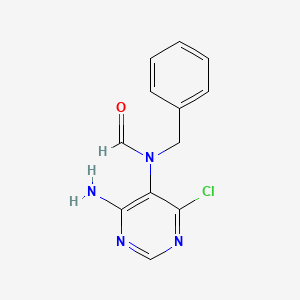
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

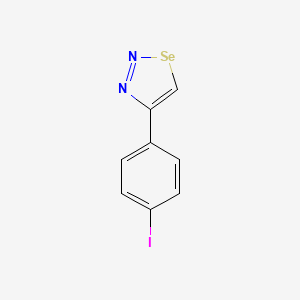
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

